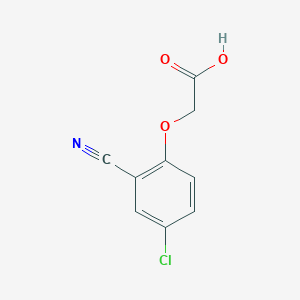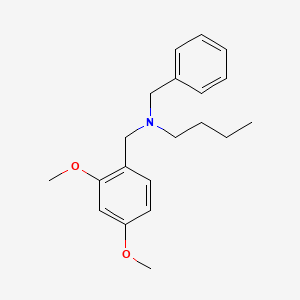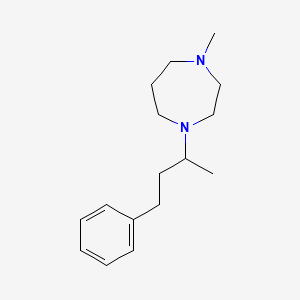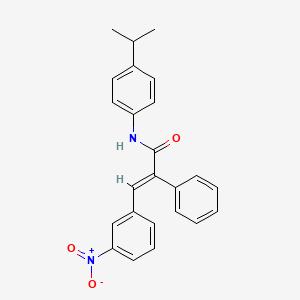![molecular formula C20H25N3O3S B5025042 N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5025042.png)
N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine, also known as DPA-714, is a molecule that has been studied for its potential applications in the field of medical research. This compound belongs to the family of piperidine derivatives and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine is through its binding to the TSPO. This binding leads to the modulation of various cellular processes, including the regulation of mitochondrial function, apoptosis, and inflammation. This compound has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has been found to have neuroprotective effects. It has been shown to reduce the production of reactive oxygen species and to protect against oxidative stress. This compound has also been found to have anti-tumor effects and has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine is its specificity for the TSPO. This makes it a potential tool for imaging neuroinflammation in vivo. However, one of the limitations of this compound is its short half-life, which limits its use in chronic studies. Additionally, this compound has been found to have low brain penetration, which limits its use in imaging studies of the central nervous system.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine. One potential direction is the development of new analogs of this compound that have improved brain penetration and longer half-lives. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neuroinflammatory and neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on cellular processes.
Conclusion
In conclusion, this compound is a molecule that has been extensively studied for its potential applications in the field of medical research. Its specificity for the TSPO makes it a potential tool for imaging neuroinflammation in vivo. Additionally, this compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that hold promise for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine involves the reaction of 3,4-dimethoxyphenethylamine with 2-pyridinethiol in the presence of acetic anhydride. The resulting product is then treated with piperidine and acetic acid to yield this compound. This method has been found to be efficient and yields high purity products.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine has been extensively studied for its potential applications in the field of medical research. One of the most promising applications is in the field of neuroimaging. This compound has been found to bind specifically to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes. This makes this compound a potential tool for imaging neuroinflammation in vivo.
Propiedades
IUPAC Name |
1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-25-17-9-8-15(12-18(17)26-2)22-16-6-5-11-23(13-16)20(24)14-27-19-7-3-4-10-21-19/h3-4,7-10,12,16,22H,5-6,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWORHGMQLRGJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CSC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5024969.png)

![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)
![2-(3-bromo-4-fluorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5024992.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5024996.png)
![N-{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B5025004.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-cyclohexene-1-carboxamide](/img/structure/B5025017.png)
![2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5025027.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5025050.png)


![ethyl 7-bromo-1,14-dimethyl-4,10-bis(2-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5025085.png)